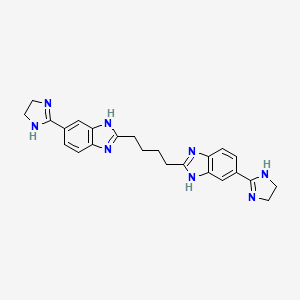
1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane is a complex organic compound that features both imidazoline and benzimidazole functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane typically involves the reaction of 1,4-diaminobutane with 2-imidazoline and benzimidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form .
化学反应分析
Types of Reactions
1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
科学研究应用
1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized as a corrosion inhibitor in industrial processes
作用机制
The mechanism of action of 1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit corrosion. In biological systems, it may interact with cellular components, disrupting vital processes in microorganisms or cancer cells .
相似化合物的比较
Similar Compounds
- 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene
- 1,3-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene
- 1,2-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene
Uniqueness
1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane is unique due to its dual functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to similar compounds .
属性
CAS 编号 |
148344-24-5 |
|---|---|
分子式 |
C24H26N8 |
分子量 |
426.5 g/mol |
IUPAC 名称 |
6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-yl]butyl]-1H-benzimidazole |
InChI |
InChI=1S/C24H26N8/c1(3-21-29-17-7-5-15(13-19(17)31-21)23-25-9-10-26-23)2-4-22-30-18-8-6-16(14-20(18)32-22)24-27-11-12-28-24/h5-8,13-14H,1-4,9-12H2,(H,25,26)(H,27,28)(H,29,31)(H,30,32) |
InChI 键 |
HSOKEDVIVDSCPU-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)C2=CC3=C(C=C2)N=C(N3)CCCCC4=NC5=C(N4)C=C(C=C5)C6=NCCN6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















